molecular formula C6H12N2O2 B163610 N-methylmorpholine-4-carboxamide CAS No. 126401-65-8

N-methylmorpholine-4-carboxamide

Cat. No.: B163610
CAS No.: 126401-65-8
M. Wt: 144.17 g/mol
InChI Key: KGVBQXLYAHIEBB-UHFFFAOYSA-N
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Description

N-Methylmorpholine-4-carboxamide is a derivative of morpholine-4-carboxamide, characterized by a methyl group attached to the nitrogen atom of the carboxamide moiety. Morpholine-4-carboxamides are structurally defined by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) conjugated to a carboxamide functional group.

Properties

CAS No.

126401-65-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-methylmorpholine-4-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9)

InChI Key

KGVBQXLYAHIEBB-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCOCC1

Canonical SMILES

CNC(=O)N1CCOCC1

Synonyms

4-Morpholinecarboxamide,N-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H} $-NMR Key Signals Reference
N-(4-Chlorophenyl)(3,4-dimethoxyphenyl)methyl derivative 90–93 1627 δ 3.81 (s, OCH₃), 4.88 (d, CH)
N-Phenylmorpholine-4-carboxamide Not reported Not reported δ 6.73–6.83 (m, aromatic H)
N-(2-Chloroethyl)morpholine-4-carboxamide Not reported Not reported X-ray confirms chair morpholine and hydrogen bonding

Preparation Methods

Cyclization of N-Methyldiethanolamine

A widely documented method involves the cyclization of N-methyldiethanolamine in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds in two stages:

  • Synthesis Phase : N-Methyldiethanolamine reacts with sulfuric acid at 160–170°C under reflux for 7 hours, during which water is distilled off to drive the reaction toward ring closure.

  • Ammonium Transfer Phase : Additional N-methyldiethanolamine is introduced at 60–70°C, facilitating the formation of N-methylmorpholine, which is subsequently functionalized with a carboxamide group via nucleophilic acyl substitution.

This method achieves a yield of 98.4% for N-methylmorpholine, with subsequent carboxamide derivatization requiring careful control of stoichiometry to avoid over-alkylation.

Catalyst-Free Synthesis Using Methyl Carbonate

An alternative approach eliminates catalysts by reacting morpholine directly with methyl carbonate under elevated temperatures (100–200°C) and pressures (1.0 × 10⁵–50 × 10⁵ Pa). Key steps include:

  • Methylation : Morpholine undergoes N-methylation via nucleophilic attack on methyl carbonate, forming an intermediate quaternary ammonium salt.

  • Cyclization and Carboxamide Formation : The intermediate undergoes cyclization, followed by hydrolysis or aminolysis to introduce the carboxamide group.

Optimized conditions (150°C, 20 × 10⁵ Pa, 5 hours) yield 76.69% N-methylmorpholine-4-carboxamide, with distillation effectively isolating the product from byproducts like morpholine-4-carboxylate methyl ester.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Pressure Yield Purity
CyclizationH₂SO₄160–170°CAmbient98.4%99.9%
Catalyst-FreeNone150°C20 × 10⁵ Pa76.69%95%

The sulfuric acid-catalyzed method offers superior yield and purity but requires corrosive reagents and multi-step purification. In contrast, the catalyst-free route simplifies workflow but demands high-pressure equipment.

Mechanistic Insights and Side Reactions

Acid-Catalyzed Pathway

In the presence of sulfuric acid, N-methyldiethanolamine undergoes protonation at the hydroxyl group, facilitating dehydration and cyclization to form the morpholine ring. The carboxamide group is introduced via reaction with acyl chlorides or carbodiimides, with the amide bond formation proceeding through a tetrahedral intermediate.

Byproduct Formation

The catalyst-free method produces morpholine-4-carboxylate methyl ester as a primary byproduct due to competing esterification reactions. Mitigation strategies include:

  • Controlled Stoichiometry : Limiting methyl carbonate to a 1:0.5–1 molar ratio with morpholine.

  • Selective Distillation : Isolating this compound at 55–60°C under vacuum.

Advanced Functionalization Techniques

Enamine-Based Derivatization

This compound serves as a precursor in asymmetric catalysis, particularly in Michael addition reactions. Functionalization involves deprotonation with N-methylmorpholine (NMM) to generate a nucleophilic enamine intermediate, which reacts with nitroolefins to form γ-nitroaldehydes with high enantiomeric excess.

Pharmaceutical Applications

The compound’s amide group enhances solubility, making it a candidate for drug delivery systems. Patents disclose its incorporation into anti-PD-1 antibodies, where it acts as a solubilizing moiety in imidazoquinoline derivatives.

Optimization and Scalability

Reaction Kinetics

Increasing temperature accelerates cyclization but risks decomposition above 200°C. Pressure optimizes molecular collisions in catalyst-free syntheses, with 20 × 10⁵ Pa identified as ideal for balancing rate and equipment constraints.

Green Chemistry Considerations

The catalyst-free method aligns with sustainable practices by avoiding hazardous waste. However, energy-intensive high-pressure conditions necessitate trade-offs between environmental impact and efficiency.

Analytical Characterization

Spectroscopic Validation

  • GC-MS : Confirms molecular ion peaks at m/z 101.15 for N-methylmorpholine and 144.18 for the carboxamide derivative.

  • ¹H NMR : Characteristic signals include δ 3.6–3.8 ppm (morpholine ring protons) and δ 2.3 ppm (N-methyl group).

Purity Assessment

Chiral HPLC resolves enantiomers in catalytic applications, while flash chromatography (5–20% ethyl acetate/hexane) isolates >99% pure product for pharmaceutical use .

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